![molecular formula C15H17BrN4O3 B280453 (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B280453.png)
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and two methyl groups, a furoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The furoyl group can be introduced via acylation reactions using furoyl chloride in the presence of a base such as pyridine . Finally, the piperazine ring is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access . It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog with similar reactivity but lacking the furoyl and piperazine groups.
1,5-dimethyl-1H-pyrazole: Another analog with similar structural features but without the bromine and furoyl groups.
4-(2-furoyl)piperazine: A related compound with the furoyl and piperazine groups but lacking the pyrazole ring.
Uniqueness
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, furoyl group, and piperazine ring allows for diverse applications and interactions that are not possible with simpler analogs .
Properties
Molecular Formula |
C15H17BrN4O3 |
|---|---|
Molecular Weight |
381.22 g/mol |
IUPAC Name |
[4-(4-bromo-1,5-dimethylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H17BrN4O3/c1-10-12(16)13(17-18(10)2)15(22)20-7-5-19(6-8-20)14(21)11-4-3-9-23-11/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
NGTPPZJXVHBSMS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


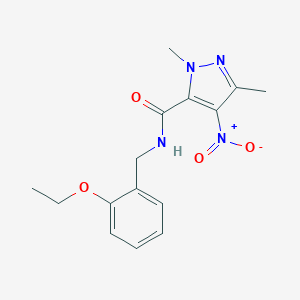
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)
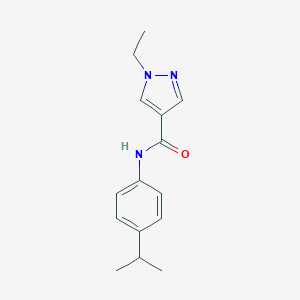
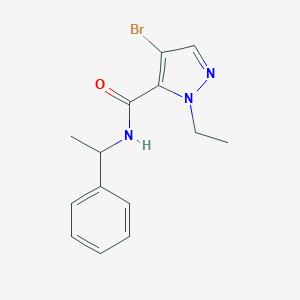
![2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE](/img/structure/B280376.png)
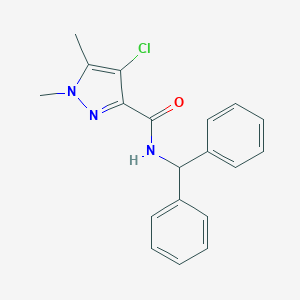
![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)
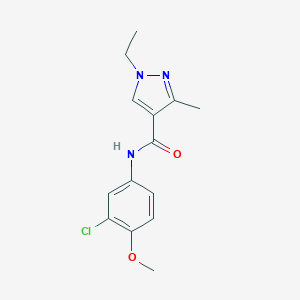
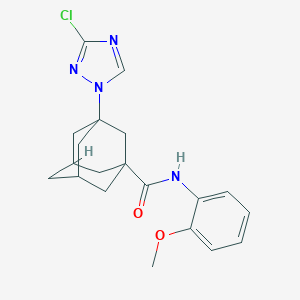
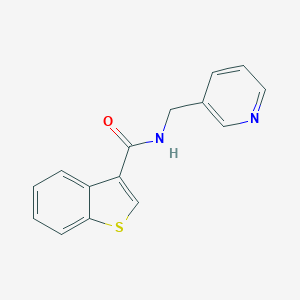
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)
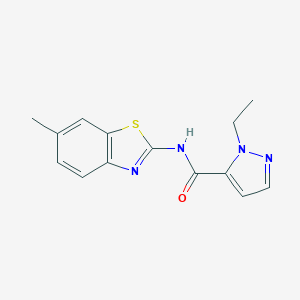
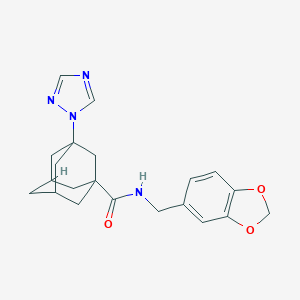
![N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B280393.png)
